molecular formula C8H8ClNO2 B8818425 Methyl 2-(2-chloropyridin-3-yl)acetate CAS No. 123222-09-3

Methyl 2-(2-chloropyridin-3-yl)acetate

Cat. No.: B8818425
CAS No.: 123222-09-3
M. Wt: 185.61 g/mol
InChI Key: HGRQGJYEMNWDFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(2-chloropyridin-3-yl)acetate (CAS: 164464-60-2) is a chloropyridine derivative characterized by a methyl ester group attached to an acetic acid backbone at the 3-position of a 2-chloropyridine ring. Its molecular formula is C₈H₈ClNO₂, with a molecular weight of 185.61 g/mol . This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications, due to its reactive ester group and electron-deficient pyridine ring.

Properties

CAS No.

123222-09-3

Molecular Formula

C8H8ClNO2

Molecular Weight

185.61 g/mol

IUPAC Name

methyl 2-(2-chloropyridin-3-yl)acetate

InChI

InChI=1S/C8H8ClNO2/c1-12-7(11)5-6-3-2-4-10-8(6)9/h2-4H,5H2,1H3

InChI Key

HGRQGJYEMNWDFM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=C(N=CC=C1)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues, focusing on substituent variations and their impact on physicochemical properties:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Structural Differences Similarity Score
Methyl 2-(2-chloropyridin-3-yl)acetate 164464-60-2 C₈H₈ClNO₂ 185.61 Reference compound 0.97
Ethyl 2-(2-chloropyridin-3-yl)acetate 164464-60-2 C₉H₁₀ClNO₂ 199.63 Ethyl ester vs. methyl ester 0.93
Methyl 2-(6-chloropyridin-3-yl)acetate 61494-55-1 C₈H₈ClNO₂ 185.61 Chlorine at pyridine 6-position vs. 2-position 0.90
2-(2-Chloropyridin-3-yl)acetic acid 123222-09-3 C₇H₆ClNO₂ 171.58 Carboxylic acid vs. methyl ester 0.88
Ethyl 2-chloro-3-pyridylglyoxylate 902837-56-3 C₉H₈ClNO₃ 213.62 Oxoacetate group vs. acetate N/A

Key Observations :

  • Ester Chain Length : Ethyl 2-(2-chloropyridin-3-yl)acetate (MW 199.63) differs by an ethyl group, increasing lipophilicity compared to the methyl ester (MW 185.61) .
  • Functional Group : The carboxylic acid analogue (2-(2-chloropyridin-3-yl)acetic acid) lacks the ester moiety, enhancing hydrogen-bonding capacity but reducing stability under basic conditions .

Crystallographic and Conformational Differences

However, comparisons can be drawn with related compounds:

  • 2-(2-Chloropyridin-3-yl)-N-ethyl-4-methyl-1,3-oxazole-5-carboxamide (C₁₂H₁₂ClN₃O₂): This compound forms a monoclinic crystal system (space group P2₁/c) with a dihedral angle of 8.42° between aromatic rings, stabilized by N–H···O hydrogen bonds along the [001] direction . The presence of the oxazole ring introduces steric hindrance and planar rigidity absent in the simpler acetate derivatives.

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